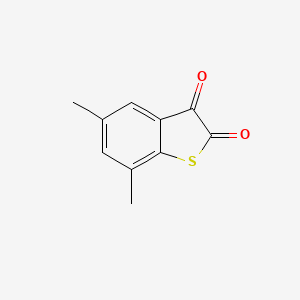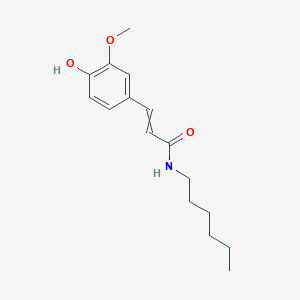![molecular formula C15H9Br2N3O2 B12543173 1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one CAS No. 144558-83-8](/img/structure/B12543173.png)
1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylidene group linked to a dibromopyridinyl moiety and a hydroxynaphthalenone core, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one typically involves the reaction of 3,5-dibromopyridine-2-carbohydrazide with 4-hydroxy-1-naphthaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The hydrazinylidene group can be reduced to form a hydrazine derivative.
Substitution: The bromine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrazine derivative.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the dibromopyridinyl moiety may interact with DNA or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromopyridine: Shares the dibromopyridine core but lacks the hydrazinylidene and hydroxynaphthalenone groups.
3,5-Dibromo-1-methylpyridin-2-one: Similar brominated pyridine structure but with different functional groups.
Uniqueness
1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one is unique due to its combination of a hydrazinylidene group, a dibromopyridinyl moiety, and a hydroxynaphthalenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
144558-83-8 |
|---|---|
Fórmula molecular |
C15H9Br2N3O2 |
Peso molecular |
423.06 g/mol |
Nombre IUPAC |
4-[(3,5-dibromopyridin-2-yl)diazenyl]naphthalene-1,3-diol |
InChI |
InChI=1S/C15H9Br2N3O2/c16-8-5-11(17)15(18-7-8)20-19-14-10-4-2-1-3-9(10)12(21)6-13(14)22/h1-7,21-22H |
Clave InChI |
NTQCGAPWMSEFEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C=C(C=N3)Br)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)


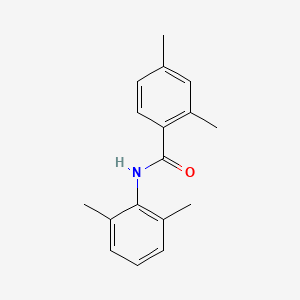
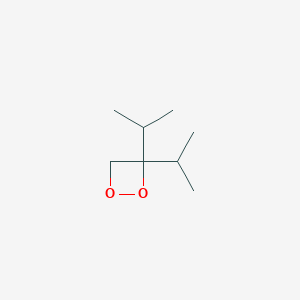
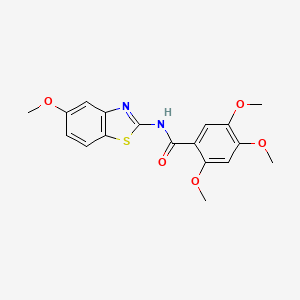
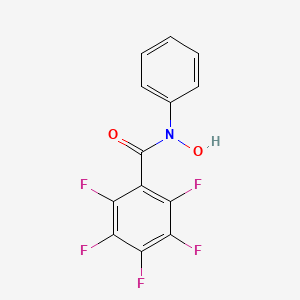
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
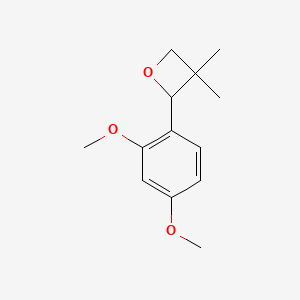
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
